![molecular formula C24H15NO2 B12532417 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-10-8](/img/structure/B12532417.png)
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a naphthopyran core fused with a pyridine ring and a phenyl group, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthopyran Core: The initial step involves the cyclization of a suitable precursor to form the naphthopyran core. This can be achieved through a condensation reaction between a naphthol derivative and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction. A suitable pyridine derivative is reacted with the naphthopyran core in the presence of a base to form the desired product.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide is reacted with the naphthopyran-pyridine intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.
作用机制
The mechanism of action of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine: Known for its corrosion inhibition properties.
1H-Pyrazolo[3,4-b]pyridines: Exhibits diverse biomedical applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its pharmacological activities.
Uniqueness
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a naphthopyran core with a pyridine ring and a phenyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
652138-10-8 |
|---|---|
分子式 |
C24H15NO2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
6-phenyl-2-pyridin-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C24H15NO2/c26-22-14-23(17-9-6-12-25-15-17)27-24-19-11-5-4-10-18(19)20(13-21(22)24)16-7-2-1-3-8-16/h1-15H |
InChI 键 |
OTUQAECKJUVMDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC(=CC3=O)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



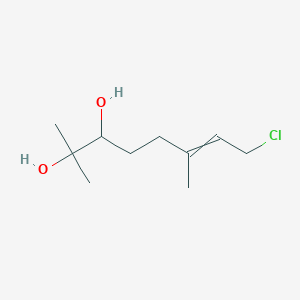
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)


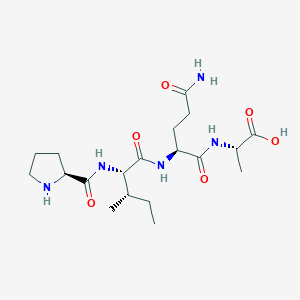
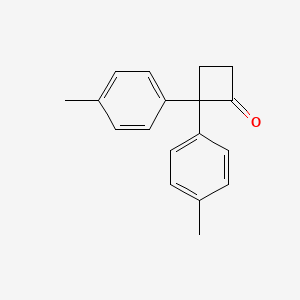

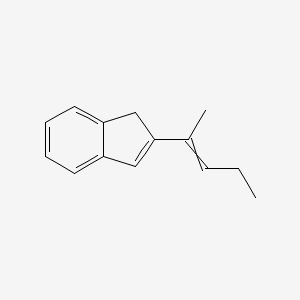
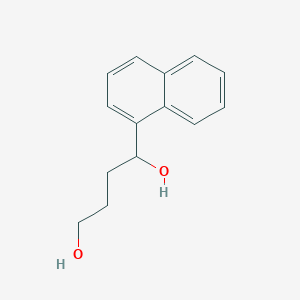
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)


